molecular formula C18H17NO3 B12862704 2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde

2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12862704
M. Wt: 295.3 g/mol
InChI Key: XDHDODMEGFDGIC-UHFFFAOYSA-N
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Description

2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the class of biphenyls and derivatives. This compound features a biphenyl core with a hydroxyl group, a pyrrolidine-3-carbonyl group, and a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of Suzuki-Miyaura coupling to form the biphenyl core, followed by functional group transformations to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure the scalability and economic viability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and carbaldehyde groups can form hydrogen bonds and covalent interactions with biological macromolecules, affecting their function. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3’-(1H-pyrrolo[3,2-c]pyridin-2-yl)-biphenyl-3-ylmethyl-urea
  • 2-(6-Hydroxy-[1,1’-biphenyl]-3-carbonyl)benzoic acid

Uniqueness

2-Hydroxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of the pyrrolidine-3-carbonyl group, which imparts distinct chemical and biological properties. This differentiates it from other biphenyl derivatives that may lack this functional group .

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

2-hydroxy-3-[2-(pyrrolidine-3-carbonyl)phenyl]benzaldehyde

InChI

InChI=1S/C18H17NO3/c20-11-13-4-3-7-16(18(13)22)14-5-1-2-6-15(14)17(21)12-8-9-19-10-12/h1-7,11-12,19,22H,8-10H2

InChI Key

XDHDODMEGFDGIC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C(=O)C2=CC=CC=C2C3=CC=CC(=C3O)C=O

Origin of Product

United States

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